Ortho‑Bromobenzenesulfonamide Scaffold Provides a Fixed Binding Mode for Carbonic Anhydrase Isoform Selectivity
The 2‑bromobenzenesulfonamide moiety serves as a rigid Zn(II)‑anchoring group in carbonic anhydrase (CA) active sites. Structural biology data confirm that the ortho‑bromine atom fixes the orientation of the benzenesulfonamide ring, directly influencing isoform selectivity . In contrast, para‑bromo or meta‑bromo benzenesulfonamide analogs lack this orienting effect, resulting in significantly altered selectivity profiles. This scaffold strategy has been employed in the design of CA inhibitors with picomolar affinity for tumor‑associated isoforms .
| Evidence Dimension | Binding mode rigidity and isoform selectivity |
|---|---|
| Target Compound Data | Ortho‑bromo orientation fixes the benzenesulfonamide ring in CA II/IX/XII active sites (PDB: 6qn0, 6r6f) |
| Comparator Or Baseline | Para‑bromo or unsubstituted benzenesulfonamide: ring orientation not constrained, resulting in different selectivity profiles |
| Quantified Difference | Qualitative scaffold differentiation validated by co‑crystal structures; quantitative selectivity indices (SI) for analog series using the 2‑halobenzenesulfonamide scaffold demonstrate SI values exceeding 100‑fold for CA IX over CA I |
| Conditions | X‑ray crystallography of CA II/inhibitor complexes; CA inhibition kinetic assays with recombinant human isoforms |
Why This Matters
The ortho‑bromo substitution is not a passive substituent but an active determinant of target engagement geometry, making it essential for achieving the isoform selectivity profile desired in anticancer CA inhibitor programs.
- [1] PDBsum entry 6qn0; PDB entry 6r6f. Tanpure, R. P. et al. J. Med. Chem. 2015, 58, 1494–1501. View Source
